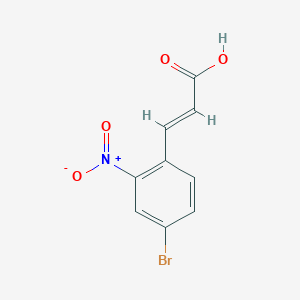

4-Bromo-2-nitrocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers do not specifically address the synthesis of 4-Bromo-2-nitrocinnamic acid. However, they do provide information on the synthesis of related bromo- and nitro- compounds. For example, the synthesis of 1-amino-4-bromo-2-anthraquinonesulphonic acid is described as an important intermediate in the synthesis of acid dyes, highlighting the reactivity of bromine in such compounds and suggesting potential synthetic routes that could be adapted for 4-Bromo-2-nitrocinnamic acid .

Molecular Structure Analysis

While the molecular structure of 4-Bromo-2-nitrocinnamic acid is not analyzed in the papers, the presence of bromo- and nitro- groups in the compounds studied suggests that similar electronic and steric effects could be expected in 4-Bromo-2-nitrocinnamic acid. These effects can influence the reactivity and stability of the molecule, as well as its interactions with nucleophiles .

Chemical Reactions Analysis

The papers provide some insight into the chemical reactivity of bromo- and nitro- substituted compounds. For example, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves the release of NO2⁻ and Br⁻ ions, which indicates the potential lability of these groups under certain conditions . This could suggest that 4-Bromo-2-nitrocinnamic acid may also undergo similar decomposition pathways in the presence of nucleophiles or under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrocinnamic acid can be partially inferred from the properties of related compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that 4-Bromo-2-nitrocinnamic acid might also show sensitivity to such conditions, potentially leading to the formation of degradation products .

Applications De Recherche Scientifique

Coordination Chemistry and Biological Activity

4-Nitrocinnamic acid derivatives have been used to synthesize zinc(II) complexes, which show significant DNA interaction and enzyme inhibition properties. These complexes demonstrate strong electrostatic binding with DNA and exhibit up to 80% inhibition activity against alkaline phosphatase, suggesting potential applications in medicinal chemistry and biochemistry (Hafeez et al., 2014).

Corrosion Inhibition

Yttrium 4-nitrocinnamate has been studied as a corrosion inhibitor in chloride solutions for steel. It effectively inhibits corrosion at low concentrations, suggesting its application in protecting metallic materials against degradation. Surface analysis indicates that it forms a protective film on the steel surface, highlighting its potential in materials science and engineering (Hiển et al., 2017).

Antioxidant Effects

Research on 2-Bromo-4'-nitroacetophenone, a compound related to 4-Bromo-2-nitrocinnamic acid, has shown it to possess antioxidative properties. It has been found to extend the lifespan of C. elegans, indicating potential applications in aging and oxidative stress-related studies (Han, 2018).

Tyrosinase Inhibition

Para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid, have been investigated for their inhibitory effects on the enzyme tyrosinase. These studies are crucial for understanding the mechanism of pigmentation disorders and developing treatments for conditions like melasma or post-inflammatory hyperpigmentation (Cui et al., 2017).

Mesogenic and Optical Properties

Esters of 4-nitrocinnamic acids have been synthesized and studied for their mesogenic and optical properties. These compounds exhibit enantiotropic nematic phases and are thermally stable up to 300°C, making them candidates for applications in liquid crystal displays and optical devices (Piwowarczyk et al., 2019).

Propriétés

IUPAC Name |

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrocinnamic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)